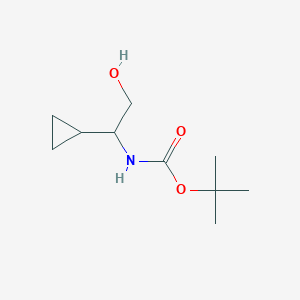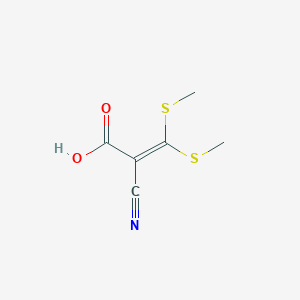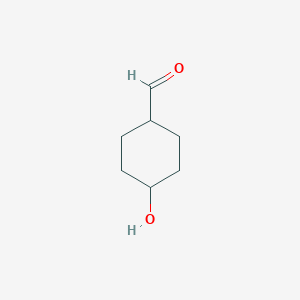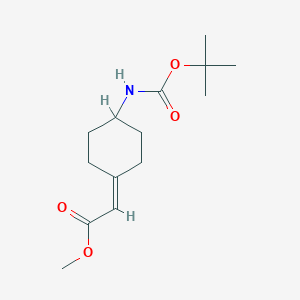
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate
描述
Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate is a chemical compound that features prominently in organic synthesis and various scientific research applications. This compound is characterized by its molecular structure, which includes a cyclohexylidene ring with a tert-butoxycarbonyl (BOC) protected amine group and a methyl ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Formation of Cyclohexylidene Acetate: Cyclohexanone is first converted to cyclohexylidene acetate through a reaction with acetic anhydride.
Introduction of the BOC Group: The cyclohexylidene acetate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to introduce the BOC protecting group.
Methylation: Finally, the compound is methylated using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its BOC-protected amine group makes it a valuable building block for peptide synthesis and other complex organic molecules.
Biology: In biological research, Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate is used to study enzyme mechanisms and protein interactions. Its ability to mimic natural substrates makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural similarity to certain bioactive molecules allows it to be used in the design of new therapeutic agents.
Industry: In the chemical industry, this compound is utilized in the production of polymers, resins, and other materials. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism by which Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate exerts its effects depends on its specific application. In peptide synthesis, for example, the BOC group protects the amine during coupling reactions, ensuring that the peptide chain forms correctly. The compound's reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis.
Molecular Targets and Pathways:
Peptide Synthesis: The BOC group protects amines, allowing for selective coupling of amino acids.
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, interfering with their activity and providing insights into enzyme function.
相似化合物的比较
Methyl 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate: This compound is structurally similar but features a phenyl ring instead of a cyclohexylidene ring.
Methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate: Another related compound with a different ring structure and functional group arrangement.
Uniqueness: Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate stands out due to its cyclohexylidene ring, which imparts unique chemical properties and reactivity compared to other similar compounds
属性
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h9,11H,5-8H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZFHBXTEAFVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=CC(=O)OC)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3229054.png)
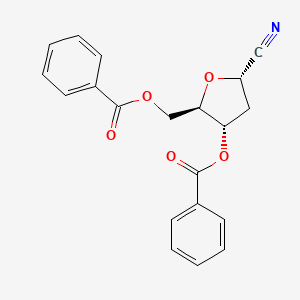
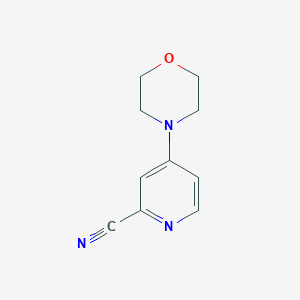
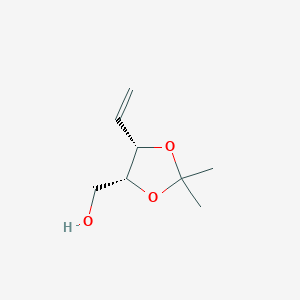
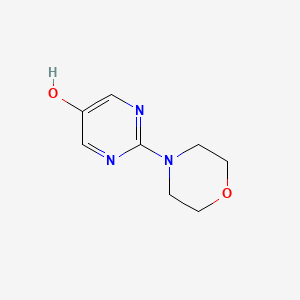
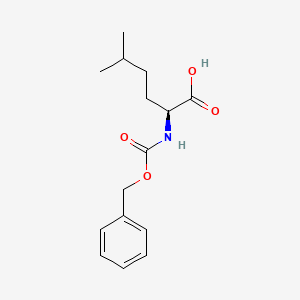
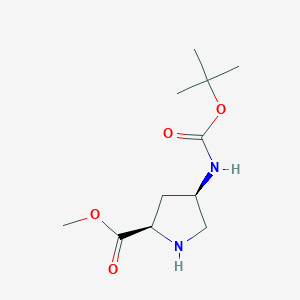
![[(9E,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;hydrochloride](/img/structure/B3229092.png)
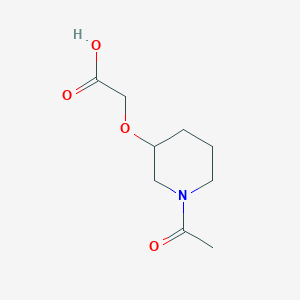
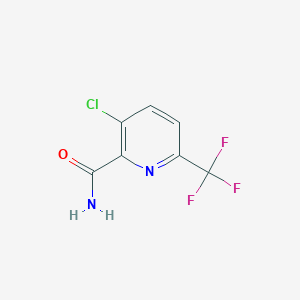
![Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B3229123.png)
